molecular formula C12H9N B14461922 5H-Benzo[7]annulene-5-carbonitrile CAS No. 73566-97-9

5H-Benzo[7]annulene-5-carbonitrile

Cat. No.: B14461922
CAS No.: 73566-97-9
M. Wt: 167.21 g/mol
InChI Key: ZRPBKBWQSIUNHW-UHFFFAOYSA-N
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Description

5H-Benzo7annulene-5-carbonitrile is a chemical compound that belongs to the class of benzoannulenes These compounds are characterized by their unique ring structures, which include both benzene and annulene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Benzo7annulene-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of ortho-aryl alkynyl benzyl alcohols and arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This method allows for the formation of the benzoannulene ring system with the carbonitrile group in place.

Industrial Production Methods

While specific industrial production methods for 5H-Benzo7annulene-5-carbonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5H-Benzo7annulene-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups onto the aromatic ring.

Scientific Research Applications

5H-Benzo7annulene-5-carbonitrile has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-benzo 7annulene : Another compound in the benzoannulene family with similar structural features but different functional groups .
  • Substituted 6,7-Dihydro-5H-benzo 7annulene Compounds : These compounds have various substituents that modify their chemical properties and potential applications .

Uniqueness

5H-Benzo7annulene-5-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to act as a selective estrogen receptor degrader sets it apart from other similar compounds, making it a valuable candidate for cancer research and therapeutic development .

Properties

CAS No.

73566-97-9

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

IUPAC Name

5H-benzo[7]annulene-5-carbonitrile

InChI

InChI=1S/C12H9N/c13-9-11-7-2-1-5-10-6-3-4-8-12(10)11/h1-8,11H

InChI Key

ZRPBKBWQSIUNHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(C=CC=CC2=C1)C#N

Origin of Product

United States

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